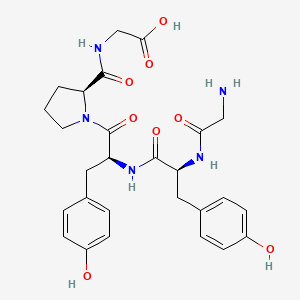
7-Formyloct-7-en-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Formyloct-7-en-1-yl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a formyloctenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyloct-7-en-1-yl benzoate typically involves the esterification of 7-formyloct-7-en-1-ol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Formyloct-7-en-1-yl benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: 7-Carboxyoct-7-en-1-yl benzoate
Reduction: 7-Hydroxyoct-7-en-1-yl benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
7-Formyloct-7-en-1-yl benzoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Formyloct-7-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the benzoate ester can participate in ester hydrolysis and transesterification reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Phenyl benzoate: Known for its use in organic synthesis and as a plasticizer.
Methyl benzoate: Commonly used as a fragrance and flavoring agent.
Uniqueness: 7-Formyloct-7-en-1-yl benzoate is unique due to its formyloctenyl chain, which imparts distinct chemical and physical properties compared to other benzoate esters. This structural feature allows for specific interactions and applications that are not observed with other similar compounds.
Properties
CAS No. |
832688-88-7 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
7-formyloct-7-enyl benzoate |
InChI |
InChI=1S/C16H20O3/c1-14(13-17)9-5-2-3-8-12-19-16(18)15-10-6-4-7-11-15/h4,6-7,10-11,13H,1-3,5,8-9,12H2 |
InChI Key |
BFOZDDMFOOVNBO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCCCCOC(=O)C1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)


![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)

![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)
![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)

![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
